molecular formula C9H11F2N3O5 B2751562 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856093-94-1

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2751562
CAS No.: 1856093-94-1
M. Wt: 279.2
InChI Key: HTMCDEFVJREBAJ-UHFFFAOYSA-N
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Description

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a difluoroethoxy group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,2-difluoroethanol with a suitable pyrazole derivative under controlled conditions to introduce the difluoroethoxy group. The nitro group is then introduced through nitration reactions, and the final product is obtained by coupling the intermediate with a propanoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups in place of the difluoroethoxy group .

Scientific Research Applications

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluoroethoxy and nitro groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid
  • 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid

Uniqueness

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to the presence of both difluoroethoxy and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O5/c1-9(2,8(15)16)13-3-5(14(17)18)7(12-13)19-4-6(10)11/h3,6H,4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMCDEFVJREBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C(=N1)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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